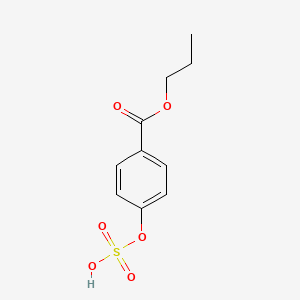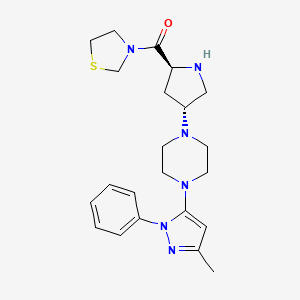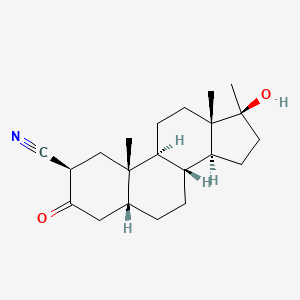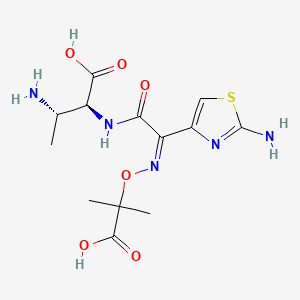
Propyl paraben sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylparaben is a propyl ester of p-hydroxybenzoic acid, a widely used broad-spectrum preservative used in personal care products, pharmaceuticals, and some foods . It has intensive growth-inhibiting effects on mold fungi, yeasts, and bacteria . Propylparaben is a white crystalline powder, without odor, with anionic ionicity .
Synthesis Analysis
Parabens, including Propylparaben, are derivatives of p-hydroxybenzoic acid and are used in industry, particularly in pharmaceutical, cosmetics, and food, due to their appealing characteristic of acting as preservatives and antimicrobial compounds . They are produced by the esterification of para-hydroxybenzoic acid with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Propylparaben is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Propylparaben is a white crystalline powder, without odor, with anionic ionicity . It is used to extend the shelf-life of a product life by preventing microbial contamination .Scientific Research Applications
Pharmacokinetics in Humans : Propyl paraben is rapidly absorbed and eliminated in humans, with a study revealing a terminal half-life of 2.9 hours after oral administration. The study developed a multi-compartment model to describe the disposition of Propyl paraben and its metabolites, which can be used for risk assessment and biomonitoring (Shin et al., 2019).
Presence in Body Fluids : Parabens, including Propyl paraben, have been found in urine, serum, and seminal plasma of humans, indicating widespread exposure. This study also found significant correlations between the concentrations of various parabens in these body fluids (Frederiksen et al., 2011).
Effects on Male Reproduction : A study on the relationship between urinary paraben concentrations and male reproductive health found no significant associations between Propyl paraben and hormone levels or semen quality. However, the study suggests further investigation due to the variability in exposure and modest sample size (Meeker et al., 2010).
Adverse Effects on Male Reproductive System : Propyl paraben has been shown to adversely affect hormonal secretion and male reproductive functions in animal studies, with significant decreases observed in daily sperm production and serum testosterone concentration at certain exposure levels (Oishi, 2002).
Safety Assessment : A comprehensive review of Propyl paraben’s safety revealed that it is relatively non-toxic, not carcinogenic, mutagenic, or clastogenic. However, sensitization can occur when applied to damaged or broken skin. This study also discussed the potential link between Propyl paraben and mitochondrial failure (Soni et al., 2001).
Widespread Human Exposure : Parabens, including Propyl paraben, are detected in a significant portion of the U.S. population, indicating widespread exposure. Differences in urinary concentrations were observed based on sex and race/ethnicity, reflecting usage patterns of personal care products containing these compounds (Calafat et al., 2010).
Antibacterial Properties : Propyl paraben has been shown to induce potassium efflux in Escherichia coli, suggesting a mechanism for its antibacterial properties related to bacterial membrane activity (Bredin et al., 2005).
Antiandrogenic Activity : In an animal study, Propyl paraben was found to have antiandrogenic activity, evidenced by decreased accessory sex organ weights and alterations in hormone levels and tissue structure following exposure (Özdemir et al., 2018).
Environmental Impact : Parabens, including Propyl paraben, are persistent in aquatic environments and are considered emerging contaminants. Despite wastewater treatments, they are found in surface water and sediments, raising concerns about their impact on ecosystems and human health (Haman et al., 2015).
Method for Urinary Analysis : A method for the determination of parabens in human urine was developed, which enhances sample preparation and allows for accurate analysis of parabens in epidemiological studies. This method is critical for assessing human exposure to parabens, including Propyl paraben (Schlittenbauer et al., 2016).
Mechanism of Action
Parabens are thought to act by disrupting membrane transport processes or by inhibiting synthesis of DNA and RNA or of some key enzymes, such as ATPases and phosphotransferases, in some bacterial species . Propylparaben is considered more active against more bacteria than methylparaben . Its preservative’s mechanism is to destroy the microorganism‘s cell membrane, and denaturalize the cells’ protein, finally restrain the activity of respiratory enzyme and electronic transmission enzyme .
Future Directions
There is ongoing research to evaluate the potential health implications of paraben usage . These chemicals have received significant public attention after studies published almost 20 years ago suggested plausible associations between Propylparaben exposures and breast cancer . There are also concerns about its possible interaction and disruption of estrogen in the endocrine system . Exposure to high levels of Propylparabens has been correlated to lower sperm and testosterone production in males in animal studies .
properties
IUPAC Name |
propyl 4-sulfooxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBGFBWJOHXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl paraben sulfate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)


